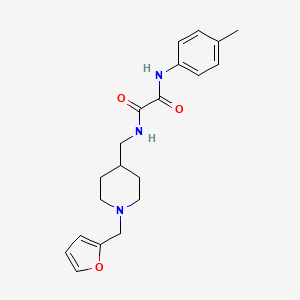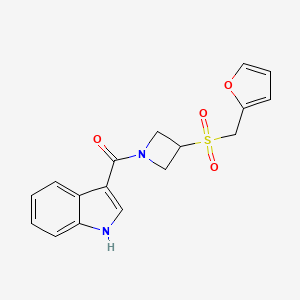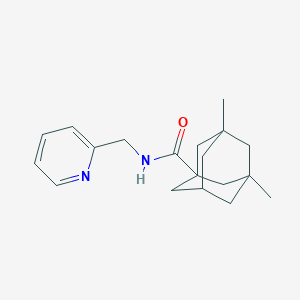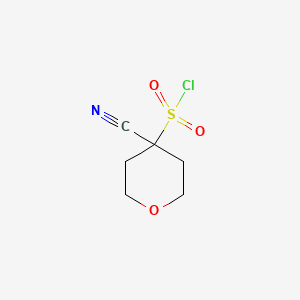
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound. It finds applications in various fields of science and technology due to its unique chemical structure, which offers potential for numerous reactions and interactions.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile generally involves multi-step organic synthesis processes. Key steps include:
Synthesis of the pyrimidine ring via condensation reactions.
Formation of the pyrazine ring.
Introduction of substituent groups through specific reactions such as nucleophilic substitution or acylation.
Industrial Production Methods: : Industrial production methods include large-scale organic synthesis techniques that ensure high yield and purity of the product. These methods often involve automated reactors and continuous flow processes to maintain consistent reaction conditions and optimal production efficiency.
化学反応の分析
Types of Reactions
Oxidation: : It can undergo oxidation reactions to form corresponding oxides.
Reduction: : Reduction reactions typically target specific functional groups within the molecule.
Substitution: : Various substituents can be introduced or replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: : Halogenated compounds, alkylating agents.
Major Products: : Depending on the reaction conditions and reagents, the compound can form various derivatives with modified chemical properties, enhancing its utility in different applications.
科学的研究の応用
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile has diverse applications in:
Chemistry: : Used as a building block for synthesizing complex organic molecules.
Biology: : Its derivatives are studied for potential biological activities and therapeutic applications.
Medicine: : Explored for its potential as a pharmacologically active compound.
Industry: : Utilized in the manufacture of specialized materials and chemicals.
作用機序
The compound exerts its effects through specific molecular interactions:
Molecular Targets: : It may target enzymes, receptors, or other biomolecules, depending on its structural modifications.
Pathways Involved: : The exact pathways vary based on its application but generally involve key biochemical pathways influenced by its chemical structure.
類似化合物との比較
Compared to similar compounds, 3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile stands out due to its unique combination of functional groups, offering distinct chemical reactivity and biological activity.
List of Similar Compounds
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)pyridine
3-((1-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetyl)pyrrolidin-3-yl)oxy)thiazole
This compound’s versatility and potential make it a subject of extensive research and industrial interest.
特性
IUPAC Name |
3-[1-[2-(4,5-dimethyl-6-oxopyrimidin-1-yl)acetyl]pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3/c1-11-12(2)21-10-23(17(11)25)9-15(24)22-6-3-13(8-22)26-16-14(7-18)19-4-5-20-16/h4-5,10,13H,3,6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSFXWBDJYLPLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-chloro-N-[4-(furan-2-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2988724.png)


![4,5-Dimethyl-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2988728.png)
![2-[9-(4-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2988729.png)
![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one](/img/structure/B2988730.png)




![Ethyl 3-{[(tert-butoxy)carbonyl]amino}-2-(3-methoxyphenyl)propanoate](/img/structure/B2988742.png)

![1-(Furan-2-ylmethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2988744.png)
![Ethyl 4-[2-[(1-cyano-1-cyclopropylethyl)amino]-2-oxoethoxy]benzoate](/img/structure/B2988746.png)
